4-Chloro-3,5-dimethylphenethyl alcohol

Descripción

Overview of Phenethyl Alcohol Derivatives in Contemporary Organic Chemistry

Phenethyl alcohol and its derivatives are a significant class of organic compounds characterized by a phenethyl group (C6H5CH2CH2−) attached to a hydroxyl group (−OH). wikipedia.org In contemporary organic chemistry, these compounds are of considerable interest due to their versatile applications, ranging from fragrances and flavorings to key intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.aiinchem.org The structural backbone of phenethyl alcohol allows for a wide array of substitutions on the phenyl ring and the ethyl alcohol side chain, leading to a vast library of derivatives with diverse chemical and physical properties.

The reactivity of the hydroxyl group and the aromatic ring enables a multitude of chemical transformations, making phenethyl alcohol derivatives valuable building blocks in synthetic organic chemistry. ontosight.ai Researchers continue to explore novel synthetic methodologies to access functionalized phenethyl alcohols and to investigate their potential in various fields. Their biological activities are also a subject of ongoing research, with studies exploring their potential as lead compounds for the development of new drugs. ontosight.aiontosight.ai

Structural Analysis of 4-Chloro-3,5-dimethylphenethyl Alcohol within the Phenethyl Alcohol Scaffold

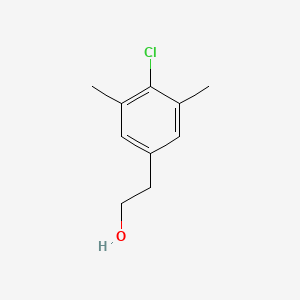

This compound is a derivative of phenethyl alcohol with the chemical formula C10H13ClO. nist.gov Its structure consists of a 2-phenylethan-1-ol backbone with specific substitutions on the benzene (B151609) ring. drugbank.com A chlorine atom is attached at the para-position (carbon 4), and two methyl groups are located at the meta-positions (carbons 3 and 5) relative to the ethyl alcohol substituent.

The presence of these substituents significantly influences the molecule's properties. The chloro group at the para-position can affect the compound's electronic properties and its reactivity in various chemical reactions, including nucleophilic substitution reactions. ontosight.ai The two methyl groups, being electron-donating, also modulate the electronic environment of the aromatic ring and contribute to the compound's stability. ontosight.ai The hydroxyl group is a key functional group, making the compound capable of forming hydrogen bonds, which affects its solubility and serves as a primary site for chemical reactions. ontosight.ai

Table 1: Structural and Chemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

| This compound | Not Available | C10H13ClO | 184.66 g/mol | Chloro and two methyl groups on the phenyl ring |

| Phenethyl alcohol | 60-12-8 | C8H10O | 122.16 g/mol | Unsubstituted phenyl ring |

| 4-Chloro-α,α-dimethylphenethyl alcohol | 5468-97-3 | C10H13ClO | 184.66 g/mol | Chloro group on the phenyl ring and two methyl groups on the α-carbon |

| 4-Chloro-3,5-dimethylphenol (B1207549) | 88-04-0 | C8H9ClO | 156.61 g/mol | Precursor with a hydroxyl group directly on the ring |

Historical Context of Chlorinated and Alkylated Aromatic Alcohols in Chemical Research

The study of chlorinated and alkylated aromatic compounds has a rich history intertwined with the development of modern organic chemistry. The 19th century saw significant advancements in the understanding and synthesis of organic compounds, including the discovery of methods to introduce functional groups onto aromatic rings. wikipedia.org

The chlorination of aromatic compounds, a classic example of electrophilic aromatic substitution, has been a subject of study for well over a century. researchgate.net Early research focused on understanding the directing effects of substituents on the aromatic ring and developing catalysts for these reactions. researchgate.net The introduction of chlorine atoms was found to impart significant changes in the physical, chemical, and biological properties of the parent aromatic compounds.

Similarly, the alkylation of aromatic rings, such as in the Friedel-Crafts reaction, became a cornerstone of synthetic organic chemistry. wikipedia.org The ability to add alkyl groups to an aromatic nucleus allowed for the synthesis of a vast number of new compounds with diverse applications.

The combination of chlorination and alkylation on aromatic alcohols provided access to molecules with a wide range of properties. These compounds have been investigated for various industrial and scientific purposes. For instance, 4-chloro-3,5-dimethylphenol, a structurally related precursor, has been synthesized through various methods, including the use of different chlorinating agents and catalysts. google.comgoogle.com The development of synthetic routes to such molecules has been driven by the need for specific properties conferred by the unique arrangement of substituents on the aromatic ring.

Propiedades

IUPAC Name |

2-(4-chloro-3,5-dimethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-7-5-9(3-4-12)6-8(2)10(7)11/h5-6,12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYWVFCQUZZHJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 3,5 Dimethylphenethyl Alcohol

Strategies for Carbon-Carbon Bond Formation Leading to the Phenethyl Core

The creation of the 2-phenylethanol (B73330) backbone is a critical step that involves forming a carbon-carbon bond between the aromatic ring and a two-carbon side chain. Several classical and modern organometallic reactions are employed for this purpose.

Friedel-Crafts Alkylation and Analogous Aromatic Functionalizations

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of aromatic chemistry for attaching substituents to an aromatic ring. wikipedia.org

Friedel-Crafts Alkylation: The most direct application of this reaction for synthesizing a phenethyl alcohol core involves the alkylation of an aromatic ring with ethylene (B1197577) oxide. wikipedia.org This reaction is typically catalyzed by a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃). acs.orggoogle.com The Lewis acid coordinates to the oxygen atom of the ethylene oxide, activating it for nucleophilic attack by the electron-rich aromatic ring. stackexchange.com For the synthesis of the target molecule, the starting aromatic compound would be 1-chloro-3,5-dimethylbenzene. The reaction proceeds via an electrophilic aromatic substitution mechanism. However, this method has notable drawbacks, including the potential for the formation of by-products like diphenylethane through further reaction. wikipedia.org Additionally, the reaction conditions, such as temperature, can be critical to avoid undesired side reactions. google.com

Friedel-Crafts Acylation: An alternative and often preferred strategy to circumvent the issues of polyalkylation common in Friedel-Crafts alkylation is to use Friedel-Crafts acylation. organic-chemistry.orgrsc.org This two-step process involves:

Acylation: The aromatic ring (1-chloro-3,5-dimethylbenzene) is reacted with an acyl halide (e.g., acetyl chloride, CH₃COCl) or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst. wikipedia.org This introduces a keto group onto the ring, forming 1-(4-chloro-3,5-dimethylphenyl)ethan-1-one. This reaction is generally free from rearrangements and polyacylation because the resulting ketone is less reactive than the starting material. rsc.org

Reduction: The ketone is subsequently reduced to the corresponding alkyl group. Common methods for this reduction include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). wikipedia.orgorganic-chemistry.org Further functional group manipulation would then be required to convert the resulting ethyl group into the desired 2-hydroxyethyl (phenethyl alcohol) side chain.

Grignard Reactions and Other Organometallic Approaches

Organometallic reagents provide a powerful nucleophilic approach to forming the C-C bond for the phenethyl core.

Grignard Reactions: The synthesis of phenethyl alcohols can be readily achieved by the reaction of a phenylmagnesium halide (a Grignard reagent) with ethylene oxide. wikipedia.org The Grignard reagent, prepared by reacting an aryl halide with magnesium metal, acts as a potent carbon-based nucleophile. leah4sci.comlibretexts.org For the target molecule, the synthesis would commence with 1-bromo-4-chloro-3,5-dimethylbenzene to form the corresponding Grignard reagent, (4-chloro-3,5-dimethylphenyl)magnesium bromide. This organometallic species then attacks one of the carbon atoms of the ethylene oxide ring in a nucleophilic ring-opening reaction. organic-chemistry.orgmasterorganicchemistry.com The reaction proceeds via an Sₙ2 mechanism, leading to a magnesium alkoxide intermediate, which upon acidic workup yields the final 4-chloro-3,5-dimethylphenethyl alcohol. masterorganicchemistry.com

Other Organometallic Approaches: Organolithium reagents can be used in a similar fashion to Grignard reagents for the ring-opening of epoxides. libretexts.org Another class of relevant organometallic compounds is organocuprates, also known as Gilman reagents. nih.gov These are considered "softer" nucleophiles compared to Grignard and organolithium reagents. masterorganicchemistry.com While they are highly effective in 1,4-conjugate additions and Sₙ2 reactions, their reaction with simple epoxides like ethylene oxide is also a viable method for forming the phenethyl alcohol structure. nih.govmasterorganicchemistry.com

Ring-Opening Reactions of Epoxides with Aryl Nucleophiles

The reaction of epoxides with nucleophiles is a fundamental transformation in organic synthesis for creating functionalized molecules. nih.govrsc.org The synthesis of phenethyl alcohols is a classic example of this reaction class, where an aryl nucleophile attacks the electrophilic carbon of an epoxide ring. researchgate.net

As discussed previously, both Friedel-Crafts alkylation with ethylene oxide and the addition of organometallic reagents like Grignard reagents fall under this category. In the Friedel-Crafts approach, the aromatic ring itself is the nucleophile, activated by a Lewis acid. In the organometallic approach, a pre-formed aryl nucleophile (Grignard, organolithium, etc.) is used.

The regioselectivity of the epoxide ring-opening is a crucial factor, especially with unsymmetrical epoxides. Under basic or neutral conditions, such as with Grignard or Gilman reagents, the nucleophilic attack generally occurs at the less sterically hindered carbon atom via an Sₙ2 mechanism. masterorganicchemistry.com For the synthesis of the target molecule using ethylene oxide, a symmetrical epoxide, this consideration is moot as attack on either carbon atom leads to the same product.

Regioselective Chlorination Techniques for Substituted Aromatic Systems

Achieving the correct substitution pattern on the aromatic ring is paramount. The synthesis of this compound requires the specific introduction of a chlorine atom at the C-4 position of a 3,5-dimethyl substituted ring. This is typically accomplished by chlorinating 3,5-dimethylphenol (B42653) (m-xylenol), as the hydroxyl group is a powerful activating and directing group.

Direct Halogenation Methods and Their Mechanistic Considerations

Direct chlorination of phenols is an electrophilic aromatic substitution reaction. The hydroxyl group is a strong ortho, para-director, meaning it activates the positions ortho (2, 6) and para (4) to itself for electrophilic attack. In the case of 3,5-dimethylphenol, the two methyl groups further activate the ring. The primary challenge is to achieve high selectivity for the desired para-product over the ortho-isomers.

The reaction is typically carried out using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). researchgate.net Research has shown that the choice of catalyst and the addition of certain moderators can significantly influence the regioselectivity. Various sulfur-containing compounds have been developed as catalysts to enhance para-selectivity. mdpi.comrdd.edu.iq For instance, studies on the chlorination of m-xylenol have demonstrated that using catalysts like tetrahydrothiopyran (B43164) or specific poly(alkylene sulfide)s can dramatically increase the para/ortho ratio, leading to high yields of the desired 4-chloro-3,5-dimethylphenol (B1207549). researchgate.netmdpi.com A commercial process for producing 4-chloro-3,5-dimethylphenol has been developed based on this catalytic approach. mdpi.com Another patented method utilizes a cupric salt as a catalyst in an oxidative chlorination process. google.com

The proposed mechanism for the enhanced para-selectivity with sulfur-based moderators involves the formation of a bulky complex between the phenol (B47542), the Lewis acid, and the sulfur compound, which sterically hinders the ortho-positions and favors electrophilic attack at the more accessible para-position.

| Catalyst/Moderator | Lewis Acid | Yield of 4-Chloro Isomer (%) | Para/Ortho Ratio | Reference |

|---|---|---|---|---|

| None | FeCl₃ | Not specified | 3.0 | researchgate.net |

| Dibutyl sulfide | FeCl₃ | 85.2 | 11.7 | researchgate.net |

| Tetrahydrothiopyran | FeCl₃ | 89.1 | 13.5 | researchgate.netmdpi.com |

| Poly(propylene sulfide) | AlCl₃ | 90.0 | 15.0 | mdpi.com |

Directed Ortho-Metalation (DOM) and Subsequent Electrophilic Chlorination

Directed ortho-metalation (DoM) is a powerful synthetic tool for the functionalization of aromatic rings with high regioselectivity. wikipedia.org The strategy relies on a "directing metalation group" (DMG) on the aromatic ring, which contains a heteroatom that can coordinate to an organolithium reagent (typically n-butyllithium or s-butyllithium). organic-chemistry.org This coordination facilitates the deprotonation of the proximal ortho-proton, generating a stabilized aryllithium intermediate. wikipedia.org This intermediate can then be quenched with a suitable electrophile to install a functional group exclusively at the ortho-position. Common DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.orguwindsor.ca

For the synthesis of this compound, DoM is not a direct route to the target substitution pattern. The key feature of DoM is its exclusive ortho-selectivity relative to the DMG. Since the target molecule requires a chlorine atom para to the hydroxyl group (in a phenol precursor), DoM would not be the method of choice for this specific chlorination step. It would install the chlorine at the C-2 or C-6 position.

To achieve a para-substitution using a lithiation-based strategy, a more complex approach would be necessary, such as blocking the ortho-positions with a removable group (like trimethylsilyl) before performing a halogen dance reaction or an alternative metalation protocol. uwindsor.ca However, for the direct synthesis of the required 4-chloro-3,5-dimethylphenyl precursor, the direct electrophilic chlorination methods described in section 2.2.1 are far more efficient and practical.

Precursor Chlorination and Subsequent Coupling Strategies

One viable synthetic approach involves the initial chlorination of a pre-existing aromatic precursor, followed by reactions to build or modify the side chain. A logical starting material for this strategy is 3,5-dimethylphenol. The hydroxyl group of the phenol is a strongly activating ortho-, para-director, meaning it will direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Since the positions ortho to the hydroxyl group (2 and 6) are sterically hindered by the adjacent methyl groups, electrophilic substitution is highly favored at the para position (position 4).

The chlorination of 3,5-dimethylphenol can be achieved with high selectivity using various chlorinating agents. For instance, sulfuryl chloride (SO2Cl2) in the presence of a catalyst can effectively chlorinate the para position. Studies on similar phenols have shown that using sulfur-containing catalysts can lead to high yields and excellent para-selectivity. cardiff.ac.uk Another method involves using hydrochloric acid as the chlorinating agent and copper chloride as a catalyst, which has been shown to yield 4-chloro-3,5-dimethylphenol with high selectivity. google.com

Once 4-chloro-3,5-dimethylphenol is synthesized, the phenethyl alcohol side chain must be introduced. This multi-step process, a "coupling strategy," could involve several transformations. A common method to build such a side chain on a phenol is through the Williamson ether synthesis, followed by a Claisen rearrangement and subsequent functional group manipulations, though this can be a lengthy process. A more direct, albeit hypothetical, route would be the direct chlorination of 3,5-dimethylphenethyl alcohol. However, achieving regioselective chlorination on this less activated substrate can be challenging, as the ethyl alcohol group is only weakly activating. Modern methods for C-H bond functionalization could offer a more direct path, selectively chlorinating the desired C-H bond on the aromatic ring of 3,5-dimethylphenethyl alcohol. nih.gov

| Starting Material | Chlorinating Agent/Catalyst | Product | Key Feature |

| 3,5-Dimethylphenol | SO2Cl2 / Sulphur Catalyst | 4-Chloro-3,5-dimethylphenol | High para-selectivity |

| 3,5-Dimethylphenol | HCl / CuCl2 | 4-Chloro-3,5-dimethylphenol | High selectivity |

Introduction and Modification of Methyl Groups on the Aromatic Ring

An alternative strategy begins with a precursor that already contains the chloro and phenethyl alcohol moieties, such as 4-chlorophenethyl alcohol, and then introduces the two methyl groups. sigmaaldrich.com

The most common method for introducing alkyl (methyl) groups onto an aromatic ring is the Friedel-Crafts alkylation. wikipedia.orgnih.gov In this electrophilic aromatic substitution reaction, an alkyl halide (like methyl chloride or methyl iodide) is reacted with the aromatic substrate in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). wikipedia.orgorganic-chemistry.org

For the synthesis of this compound from 4-chlorophenethyl alcohol, the directing effects of the existing substituents must be considered. The chloro group is a deactivating but ortho-, para-director, while the ethyl alcohol group is a weakly activating ortho-, para-director. The combined effect directs incoming electrophiles to the positions ortho to the ethyl alcohol group (positions 3 and 5). Therefore, a Friedel-Crafts methylation of 4-chlorophenethyl alcohol would be expected to yield the desired 3,5-dimethylated product.

However, Friedel-Crafts alkylations are known for potential side reactions, including polyalkylation, as the newly added alkyl group activates the ring for further substitution. organic-chemistry.org Careful control of reaction conditions, such as temperature and stoichiometry, is necessary to optimize the yield of the desired dimethylated product.

| Aromatic Substrate | Alkylating Agent | Catalyst | Product |

| 4-Chlorophenethyl alcohol | CH3Cl or CH3I | AlCl3 or FeCl3 | This compound |

Instead of direct methylation, methyl groups can be formed by the transformation of other functional groups already present on the aromatic ring. This two-step approach can sometimes offer better control and avoid the issues associated with direct alkylation.

A common strategy involves first introducing a carbonyl group via Friedel-Crafts acylation, which is less prone to poly-substitution. However, this would introduce an acetyl group, which upon reduction would yield an ethyl group, not the desired methyl group. A more suitable approach is to introduce a formyl group (–CHO) and then reduce it to a methyl group (–CH3).

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org Starting with 4-chlorophenethyl alcohol, one could potentially introduce formyl groups at the 3 and 5 positions. The resulting dialdehyde (B1249045) could then be reduced to the target dimethyl compound.

The reduction of the aldehyde (formyl) group to a methyl group can be accomplished under either strongly basic or acidic conditions.

Wolff-Kishner Reduction : This reaction uses hydrazine (H2NNH2) and a strong base, such as potassium hydroxide (B78521) (KOH), typically in a high-boiling solvent like diethylene glycol. byjus.comwikipedia.orgorganic-chemistry.orgorganicchemistrytutor.comlibretexts.org The reaction proceeds through a hydrazone intermediate and is suitable for compounds that are stable in basic conditions. byjus.com

Clemmensen Reduction : This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is effective for reducing aldehydes and ketones that are stable in strongly acidic conditions.

| Precursor Functional Group | Reaction Name | Reagents | Resulting Functional Group |

| Aromatic Aldehyde (-CHO) | Wolff-Kishner Reduction | H2NNH2, KOH, heat | Methyl Group (-CH3) |

| Aromatic Aldehyde (-CHO) | Clemmensen Reduction | Zn(Hg), HCl | Methyl Group (-CH3) |

Functional Group Interconversions for the Alcohol Moiety

These synthetic routes focus on creating the substituted aromatic ring first, followed by the formation of the phenethyl alcohol side chain through functional group interconversion.

This is a powerful and common strategy in organic synthesis. The synthesis would begin with a precursor molecule that has the fully substituted aromatic ring but a different functional group on the side chain, such as a carboxylic acid, ester, or aldehyde. For this specific target, a key precursor would be 2-(4-chloro-3,5-dimethylphenyl)acetic acid or its corresponding ester or aldehyde. This precursor could be synthesized via methods like the Friedel-Crafts acylation of 1-chloro-2,4-dimethylbenzene (B104129) with chloroacetyl chloride, followed by rearrangement and hydrolysis. google.com

Once the precursor is obtained, it can be reduced to the primary alcohol. Several reducing agents are effective for this transformation:

Lithium aluminum hydride (LiAlH4) : A very powerful reducing agent capable of reducing carboxylic acids, esters, and aldehydes to primary alcohols. It is typically used in anhydrous ether or tetrahydrofuran (B95107) (THF).

Sodium borohydride (B1222165) (NaBH4) : A milder reducing agent that is effective for aldehydes and ketones but does not typically reduce carboxylic acids or esters on its own. However, its reactivity can be enhanced. For example, the reduction of phenylacetic acid to phenethyl alcohol has been achieved using sodium borohydride in the presence of iodine in THF. wikipedia.orgsciencemadness.org

Borane (B79455) (BH3) : Borane, often used as a complex with THF (BH3·THF), is particularly effective at reducing carboxylic acids to primary alcohols.

| Precursor | Reducing Agent(s) | Solvent | Product |

| 2-(4-chloro-3,5-dimethylphenyl)acetic acid | LiAlH4 | Diethyl ether or THF | This compound |

| 2-(4-chloro-3,5-dimethylphenyl)acetic acid | BH3·THF | THF | This compound |

| Methyl 2-(4-chloro-3,5-dimethylphenyl)acetate | LiAlH4 | Diethyl ether or THF | This compound |

| (4-chloro-3,5-dimethylphenyl)acetaldehyde | NaBH4 or LiAlH4 | Ethanol or Ether/THF | This compound |

This strategy involves the hydration of an alkene (olefin) precursor, specifically 4-chloro-3,5-dimethylstyrene. The hydroboration-oxidation reaction is a two-step process that results in the anti-Markovnikov addition of water across a double bond, yielding a primary alcohol from a terminal alkene like styrene (B11656). masterorganicchemistry.com

In the first step, borane (BH3) or a derivative adds across the carbon-carbon double bond of the styrene. Steric and electronic effects favor the placement of the boron atom on the less substituted, terminal carbon of the double bond. scielo.org.bo For styrene derivatives, this regioselectivity can be very high, especially when using sterically hindered borane reagents like 9-borabicyclo[3.3.1]nonane (9-BBN). scielo.org.bo

In the second step, the resulting organoborane intermediate is oxidized using hydrogen peroxide (H2O2) in the presence of a base (e.g., sodium hydroxide, NaOH). This step replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry, yielding the primary alcohol. masterorganicchemistry.com This method is highly effective for converting terminal styrenes into the corresponding phenethyl alcohols.

| Olefin Precursor | Hydroboration Reagent | Oxidation Reagents | Product | Regioselectivity |

| 4-chloro-3,5-dimethylstyrene | BH3·THF | H2O2, NaOH | This compound | Anti-Markovnikov |

| 4-chloro-3,5-dimethylstyrene | 9-BBN | H2O2, NaOH | This compound | High Anti-Markovnikov |

Green Chemistry Considerations in the Synthesis of Halogenated Phenethyl Alcohols

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound can be approached with these principles in mind.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-derived solvents. ijsr.netnih.govstackexchange.comresearchgate.netrsc.orgyoutube.com For the synthesis of halogenated aromatic compounds, the selection of a suitable green solvent that can effectively dissolve the reactants and facilitate the reaction is crucial.

In the context of the catalytic hydrogenation of styrene oxides, water has been explored as a green solvent. researchgate.net The use of phase-transfer catalysts or surfactants may be necessary to overcome solubility issues. The recovery and recycling of solvents are also key aspects of a sustainable process. Designing processes that minimize the number of solvent-intensive purification steps, such as chromatography, can significantly reduce waste.

Table 3: Examples of Green Solvents and Their Applications

| Green Solvent | Properties | Potential Application in Synthesis |

| Water | Non-toxic, non-flammable, abundant | Hydrogenation reactions |

| Supercritical CO2 | Non-toxic, easily removable | Extractions, some catalytic reactions |

| Ethyl Lactate | Biodegradable, derived from biomass | General solvent replacement |

| 2-Methyltetrahydrofuran | Derived from biomass, less peroxide-forming than THF | Replacement for traditional ethers |

For the catalytic hydrogenation of 4-chloro-3,5-dimethylstyrene oxide, the use of a supported palladium catalyst, such as Pd/C, is an excellent example of heterogeneous catalysis. researchgate.net Research into more advanced heterogeneous catalysts, such as those immobilized on polymeric supports or encapsulated within porous materials, aims to further improve catalyst stability and recyclability. google.compsu.edu The development of robust and highly selective heterogeneous catalysts is a key area of research for the sustainable synthesis of fine chemicals like this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed experimental NMR data for 4-Chloro-3,5-dimethylphenethyl alcohol is not present in the surveyed scientific literature. A thorough structural assignment would require the following analyses, for which no specific data could be found:

¹H NMR Chemical Shift Analysis and Coupling Constant Determination

A predicted ¹H NMR spectrum would show distinct signals for the aromatic proton, the methylene protons of the ethyl group (CH₂-CH₂OH), the hydroxyl proton, and the methyl groups. The chemical shifts (δ) would be influenced by the chloro and methyl substituents on the aromatic ring. The ethyl group protons would appear as triplets, and their coupling constants (J) would be crucial for confirming the connectivity. However, no experimentally determined values are available.

¹³C NMR Chemical Shift and Multiplicity Analysis

An expected ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons would be diagnostic of the substitution pattern. The signals for the benzylic and hydroxyl-bearing carbons of the ethyl chain, as well as the methyl carbons, would also be present at characteristic chemical shifts. This data is not available in published sources.

Two-Dimensional NMR Spectroscopic Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for unambiguous structural confirmation.

COSY (Correlation Spectroscopy) would establish the proton-proton coupling network, confirming the ethyl chain structure.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons, confirming the attachment of the ethyl group and methyl groups to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of different protons.

No published 2D NMR data for this compound could be located.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Specific mass spectrometry data for this compound is not available in the reviewed literature. A complete analysis would involve the following techniques:

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide the high-precision mass of the molecular ion, allowing for the determination of its elemental formula (C₁₀H₁₃ClO). This is a critical step in confirming the identity of the compound. This specific measurement has not been found in public databases.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

MS/MS analysis would involve isolating the molecular ion and inducing fragmentation to study its breakdown patterns. Characteristic fragments would likely include the loss of a water molecule (H₂O) from the alcohol and cleavage of the C-C bond adjacent to the aromatic ring (benzylic cleavage), leading to a resonance-stabilized cation. The presence of chlorine would also result in a characteristic isotopic pattern (M+2 peak) for chlorine-containing fragments. A detailed experimental study of these pathways is not available.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

The hydroxyl (-OH) group gives rise to characteristic vibrational modes that are readily identifiable in both IR and Raman spectra.

O-H Stretching: The most prominent of these is the O-H stretching vibration, which typically appears as a strong, broad band in the IR spectrum in the region of 3200-3600 cm⁻¹. The broadening is a result of hydrogen bonding between molecules. In a dilute, non-polar solvent, a sharper, "free" O-H stretching band might be observed around 3600 cm⁻¹.

O-H Bending: The in-plane bending vibration of the O-H group is expected to appear in the region of 1300-1450 cm⁻¹.

C-O Stretching: The stretching vibration of the carbon-oxygen single bond (C-O) in a primary alcohol is typically found in the 1000-1100 cm⁻¹ region of the IR spectrum.

A study on the related compound, 4-chloro-3-methylphenol, provides context for the expected vibrational frequencies, although the substitution pattern and ethyl group in the target molecule will influence the precise peak positions researchgate.net.

The substituted benzene (B151609) ring and the carbon-chlorine bond also exhibit characteristic vibrational modes.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically result in a series of sharp bands in the 1400-1600 cm⁻¹ region.

Carbon-Chlorine (C-Cl) Stretching: The C-Cl stretching vibration is expected to produce a strong band in the IR spectrum in the range of 600-800 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring.

The IR and Raman spectra of 4-Chloro-3,5-dimethylphenol (B1207549), a structurally similar compound, have been analyzed and can serve as a reference for the assignment of these aromatic and C-Cl modes chemicalbook.comchemicalbook.com.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H Stretch (H-bonded) | 3200-3600 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| Aromatic C=C Stretch | 1400-1600 |

| O-H Bend | 1300-1450 |

| C-O Stretch | 1000-1100 |

| C-Cl Stretch | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to π → π* transitions within the substituted benzene ring. The presence of the chlorine atom and methyl groups as substituents on the benzene ring will influence the wavelength of maximum absorption (λmax). Benzenoid compounds typically exhibit absorption in the 260-270 nm range researchgate.net. The specific λmax for this compound would need to be determined experimentally, but it is expected to fall within this region, characteristic of substituted benzenes.

Chemical Reactivity and Transformation Studies

Reactions Involving the Primary Alcohol Functionality

The terminal hydroxyl (-OH) group behaves as a typical primary alcohol, susceptible to oxidation, esterification, etherification, and nucleophilic substitution.

The primary alcohol group of 4-Chloro-3,5-dimethylphenethyl alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions employed. libretexts.org The partial oxidation to an aldehyde requires milder reagents to prevent overoxidation to the carboxylic acid. chemguide.co.uk

For the synthesis of 4-Chloro-3,5-dimethylphenylacetaldehyde, reagents such as Pyridinium chlorochromate (PCC) are effective. libretexts.org Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (prepared from CrO₃ and H₂SO₄), will typically oxidize the primary alcohol directly to the corresponding carboxylic acid, 4-Chloro-3,5-dimethylphenylacetic acid. libretexts.orgresearchgate.net

Table 1: Oxidation Reactions of this compound

| Reagent | Conditions | Expected Product | Product Type |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), Room Temp | 4-Chloro-3,5-dimethylphenylacetaldehyde | Aldehyde |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂), Room Temp | 4-Chloro-3,5-dimethylphenylacetaldehyde | Aldehyde |

| Chromic Acid (Jones Reagent) | Acetone, 0°C to Room Temp | 4-Chloro-3,5-dimethylphenylacetic acid | Carboxylic Acid |

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). The classic Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, would yield the corresponding ester. For example, reaction with acetic acid would produce 2-(4-chloro-3,5-dimethylphenyl)ethyl acetate. More efficient methods may involve reacting the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine.

Etherification can be achieved through methods such as the Williamson ether synthesis. This would involve first deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. For instance, reacting the sodium alkoxide of this compound with methyl iodide would yield 1-(2-methoxyethyl)-4-chloro-3,5-dimethylbenzene.

Table 2: Esterification and Etherification Reactions

| Reaction Type | Reagents | Conditions | Expected Product |

|---|---|---|---|

| Esterification | Acetic Anhydride, Pyridine | Room Temperature | 2-(4-chloro-3,5-dimethylphenyl)ethyl acetate |

| Esterification | Propanoic acid, H₂SO₄ (cat.) | Reflux | 2-(4-chloro-3,5-dimethylphenyl)ethyl propanoate |

| Etherification | 1. NaH; 2. CH₃I | Tetrahydrofuran (B95107) (THF) | 1-(2-methoxyethyl)-4-chloro-3,5-dimethylbenzene |

The conversion of the primary alcohol to an alkyl halide is a fundamental nucleophilic substitution reaction. Because the hydroxyl group is a poor leaving group, it must first be protonated or converted into a better leaving group. masterorganicchemistry.com

Treatment with thionyl chloride (SOCl₂) is a common and effective method for converting primary alcohols to alkyl chlorides, producing 1-(2-chloroethyl)-4-chloro-3,5-dimethylbenzene. libretexts.org Similarly, phosphorus tribromide (PBr₃) is used to synthesize the corresponding alkyl bromide. libretexts.orgyoutube.com Reaction with strong hydrohalic acids like HBr or HI can also achieve this transformation, typically proceeding through an Sₙ2 mechanism for primary alcohols. masterorganicchemistry.com

Table 3: Conversion of Alcohol to Alkyl Halides

| Reagent | Product Halide | Conditions | Expected Product |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Chloride | Pyridine or neat, gentle heating | 1-(2-chloroethyl)-4-chloro-3,5-dimethylbenzene |

| Phosphorus Tribromide (PBr₃) | Bromide | Anhydrous ether or neat, 0°C | 1-(2-bromoethyl)-4-chloro-3,5-dimethylbenzene |

| Concentrated HBr | Bromide | Reflux with H₂SO₄ catalyst | 1-(2-bromoethyl)-4-chloro-3,5-dimethylbenzene |

Reactivity of the Chlorinated and Methylated Aromatic Ring

The aromatic ring of this compound is substituted with three groups: a chlorine atom, two methyl groups, and a phenethyl alcohol group. These substituents collectively influence the ring's reactivity towards electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of this reaction are governed by the existing substituents.

Methyl groups (-CH₃): These are activating groups and are ortho, para-directors.

Chlorine atom (-Cl): This is a deactivating group due to its inductive electron withdrawal but is an ortho, para-director due to resonance.

Phenethyl alcohol group (-CH₂CH₂OH): This alkyl chain is a weakly activating group and an ortho, para-director.

In this compound, the available positions for substitution are C2 and C6. These positions are equivalent due to the molecule's symmetry. The directing effects of the substituents are as follows:

The C1-phenethyl alcohol group directs ortho to positions C2 and C6.

The C3-methyl group directs ortho to C2 and para to C6.

The C5-methyl group directs ortho to C6 and para to C2.

The C4-chlorine atom directs ortho to C3 and C5 (already substituted).

All activating and directing effects converge to strongly favor electrophilic attack at the C2 and C6 positions. Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation are expected to yield 2-substituted products almost exclusively.

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(4-Chloro-3,5-dimethyl-2-nitrophenyl)ethan-1-ol |

| Bromination | Br₂, FeBr₃ | 2-(2-Bromo-4-chloro-3,5-dimethylphenyl)ethan-1-ol |

Nucleophilic Aromatic Substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (in this case, the chlorine atom). libretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. youtube.com

The aromatic ring of this compound contains electron-donating or weakly activating groups (two methyl groups and a phenethyl alcohol group). There are no strong electron-withdrawing groups present, particularly at the ortho or para positions relative to the chlorine atom. Consequently, the intermediate carbanion required for the SₙAr mechanism would not be sufficiently stabilized. Therefore, this compound is expected to be highly unreactive towards nucleophilic aromatic substitution at the chlorine position under standard SₙAr conditions. Forcing conditions (high temperature and pressure) would likely lead to decomposition or other side reactions rather than a clean substitution of the chlorine atom.

Transformations of the Phenethyl Side Chain

The phenethyl alcohol side chain offers numerous opportunities for chemical modification, distinct from the reactions on the aromatic ring.

While direct functionalization of the ethylene (B1197577) linker in this compound has not been specifically reported, modern synthetic methods allow for the C-H functionalization of similar phenylethyl alcohol derivatives. Palladium-catalyzed meta-C–H arylation, facilitated by a removable directing group, is a powerful strategy for introducing aryl groups onto the phenyl ring of phenethyl alcohols. nih.govresearchgate.net This approach utilizes a norbornene mediator to achieve functionalization at a position that is typically difficult to access. nih.gov

For the ethylene linker itself, direct sp³ C-H activation remains a significant challenge. However, functionalization can be achieved through alternative routes. For instance, oxidation of the alcohol to the corresponding ketone or carboxylic acid would activate the α-position for subsequent reactions like enolate chemistry or α-halogenation.

Table 2: Example of meta-C-H Arylation of a Generic Phenethyl Alcohol Derivative This table illustrates a general method applicable to phenethyl alcohol scaffolds.

| Substrate | Directing Group | Coupling Partner | Catalyst System | Ligand | Product | Yield |

| Phenethyl alcohol derivative | Oxime ether | Aryl iodide | Pd(OAc)₂ / NBE-CO₂Me | 3-Trifluoromethyl-2-pyridone | meta-Arylated phenethyl alcohol derivative | 43-76% |

Data represents a general methodology for phenethyl alcohols. nih.govresearchgate.net

The phenethyl alcohol moiety can serve as a precursor for the synthesis of fused heterocyclic systems. Such transformations typically require initial functionalization of the side chain to introduce the necessary reactive groups for cyclization. For example, oxidation of the alcohol to a carboxylic acid, followed by conversion to an acyl chloride, could enable an intramolecular Friedel-Crafts acylation to form a dihydronaphthalenone structure.

Alternatively, introducing a second functional group onto the ethylene linker or the aromatic ring would open pathways to a variety of heterocyclic systems. numberanalytics.combritannica.com For instance, if a nitrogen-containing group were introduced, subsequent cyclization reactions like the Bischler–Napieralski or Pictet–Spengler reaction could be envisioned to form dihydroisoquinoline frameworks, which are common motifs in natural products and pharmaceuticals. wikipedia.org Ring-closing metathesis (RCM) is another powerful technique that could be employed after introducing an additional olefin into the molecule. researchgate.net

Derivatization for Enhanced Chemical Utility

The synthesis of enantiomerically pure this compound would yield a valuable chiral building block. Several strategies can be employed to achieve this:

Asymmetric Reduction: The corresponding ketone, 1-(4-chloro-3,5-dimethylphenyl)ethan-1-one, could be synthesized and then subjected to asymmetric reduction using established methods like Noyori's asymmetric hydrogenation or CBS reduction. ru.nl

Enzymatic Resolution: A racemic mixture of the alcohol could be resolved using lipases, which selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product. nih.gov

Chiral Pool Synthesis: Starting from a chiral precursor could also lead to the desired enantiopure alcohol.

Once obtained, these chiral alcohols or their derivatives could be investigated as ligands for transition metal-catalyzed asymmetric reactions. The hydroxyl group provides a handle for attachment to various ligand scaffolds, and the chiral center could induce enantioselectivity in catalytic transformations. rsc.orghilarispublisher.com

This compound is a versatile building block for constructing more complex molecules due to its multiple reactive sites.

C-Cl Bond: As discussed, this site allows for the introduction of various substituents via cross-coupling reactions, enabling the extension of the molecular framework. researchgate.net

Hydroxyl Group: The alcohol functionality can be easily converted into ethers, esters, or tosylates, allowing for linkage to other molecular fragments. This is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and materials.

Aromatic Ring: The ring itself can undergo further electrophilic substitution, although the positions are dictated by the existing substituents.

The combination of these functional groups in a single, well-defined scaffold makes this compound a potentially useful starting material in medicinal chemistry and materials science, where the systematic construction of complex, three-dimensional structures is essential. whiterose.ac.uk

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for exploring the electronic landscape of a molecule.

Density Functional Theory (DFT) Studies for Molecular Geometry Optimization and Energetics

DFT studies would be employed to determine the most stable three-dimensional arrangement of atoms in 4-Chloro-3,5-dimethylphenethyl alcohol. This process, known as geometry optimization, finds the lowest energy conformation of the molecule. Key outputs would include precise bond lengths, bond angles, and dihedral angles. Such a study would reveal how the chloro and dimethylphenyl groups influence the geometry of the phenethyl alcohol scaffold. The resulting energetic information would provide the molecule's thermodynamic stability.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. From these energies, various reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index would be calculated to quantify the molecule's reactivity profile.

Interactive Data Table: Hypothetical Reactivity Descriptors (Note: The following data is illustrative and not based on actual calculations for this compound.)

| Descriptor | Symbol | Value (eV) | Description |

| HOMO Energy | EHOMO | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap | ΔE | 5.3 | Difference between LUMO and HOMO energies |

| Chemical Hardness | η | 2.65 | Resistance to change in electron distribution |

| Chemical Softness | S | 0.19 | Reciprocal of chemical hardness |

| Electronegativity | χ | 3.85 | Power of an atom to attract electrons |

| Electrophilicity Index | ω | 2.80 | Propensity to accept electrons |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic signatures. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions would provide a theoretical spectrum. These predicted spectra are invaluable for interpreting experimental data and confirming the molecule's structure.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations would reveal its conformational flexibility, particularly the rotation around single bonds. These simulations could also be used to study how the molecule interacts with solvents or biological macromolecules, providing insight into its solution-phase behavior and potential biological activity by analyzing intermolecular forces like hydrogen bonds and van der Waals interactions.

Reaction Mechanism Elucidation through Computational Transition State Modeling

To understand how this compound participates in chemical reactions, computational chemists would model potential reaction pathways. This involves locating the transition state—the highest energy point along a reaction coordinate. By calculating the energy of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed, elucidating the mechanism and predicting reaction rates.

Structure-Reactivity Relationship (SAR) Studies for Chemical Transformations

By computationally modifying the structure of this compound (e.g., changing the position of the chloro or methyl groups) and calculating the resulting changes in reactivity descriptors, a Structure-Reactivity Relationship (SAR) could be established. This would provide a systematic understanding of how specific structural features influence the molecule's chemical behavior, guiding the design of new compounds with desired properties.

Advanced Analytical Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation of complex mixtures and the quantification of individual components. For 4-Chloro-3,5-dimethylphenethyl alcohol, various chromatographic methods are utilized, each tailored to specific analytical requirements.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The development and validation of robust HPLC methods are critical for ensuring accurate and reproducible results.

Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar to nonpolar compounds. The separation in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase.

The development of an RP-HPLC method for this compound involves the careful selection and optimization of the stationary and mobile phases. A C18 (octadecylsilane) column is a common initial choice for the stationary phase due to its high hydrophobicity and wide applicability. The mobile phase typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol. lcms.cz The ratio of the organic solvent to water is adjusted to achieve the desired retention time and resolution. A higher proportion of the organic solvent will decrease the retention time, while a lower proportion will increase it.

For ionizable compounds, the pH of the mobile phase plays a crucial role in their retention behavior. phenomenex.com Although this compound is an alcohol and not readily ionizable, controlling the pH can be important for suppressing the ionization of any acidic or basic impurities that may be present, thereby improving peak shape and reproducibility. Buffers are often added to the mobile phase to maintain a constant pH.

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Since this compound contains a chiral center, it can exist as a pair of enantiomers. Chiral HPLC is an essential technique for the separation and quantification of these enantiomers, which is crucial in pharmaceutical applications where one enantiomer may have desired therapeutic effects while the other may be inactive or even harmful.

Chiral separations are typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used due to their broad applicability. windows.net For instance, a column with a cellulose tris(3,5-dimethylphenylcarbamate) coated silica (B1680970) gel can be effective in resolving the enantiomers of chiral alcohols.

The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane/isopropanol) or reverse-phase (e.g., acetonitrile/water). The choice of the mobile phase and its composition is critical for achieving enantiomeric separation. Additives such as acids (e.g., formic acid) or bases (e.g., diethylamine) may be included in the mobile phase to improve peak shape and resolution. windows.net The determination of enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 2: Example Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 25 °C |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound has a hydroxyl group that can lead to peak tailing and reduced volatility, it can be analyzed by GC, often after a derivatization step.

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. A common derivatization reaction for alcohols is silylation, where the hydroxyl proton is replaced by a silyl group (e.g., trimethylsilyl). This process reduces the polarity of the molecule, leading to better peak shape and increased sensitivity in GC analysis. nih.gov

The choice of detector in GC depends on the specific requirements of the analysis. A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity. For more selective and structural information, a Mass Spectrometer (MS) is used as a detector, in a hyphenated technique known as GC-MS.

Preparative chromatography is a form of chromatography used to purify a sufficient quantity of a substance for further use, rather than for analysis. It is essentially a scaled-up version of analytical chromatography. For this compound, preparative HPLC can be employed to isolate the compound from a reaction mixture or to separate it from impurities.

In preparative HPLC, larger columns with greater stationary phase capacity are used, and higher flow rates are employed to process larger sample volumes. The goal is to maximize throughput while maintaining adequate resolution to achieve the desired purity of the collected fractions.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing a more comprehensive characterization of the analyte. chemijournal.comnih.gov

For this compound, the most common and powerful hyphenated techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS: This technique couples a gas chromatograph with a mass spectrometer. researchgate.net As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its definitive identification. GC-MS is particularly useful for the analysis of volatile derivatives of this compound. nih.gov

LC-MS: This technique links a high-performance liquid chromatograph with a mass spectrometer. saspublishers.com LC-MS is ideal for the analysis of non-volatile and thermally labile compounds directly in their native form, without the need for derivatization. As the components are separated by the HPLC system, they are introduced into the mass spectrometer. The mass spectrometer provides molecular weight information and, with tandem mass spectrometry (MS/MS), detailed structural information about the compound and its impurities. nih.gov

These hyphenated techniques are invaluable for the structural elucidation of unknown impurities and degradation products, as well as for the confirmation of the identity and purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds such as this compound. The process involves separating the compound from other components in a mixture using a gas chromatograph and then detecting and identifying it using a mass spectrometer.

In a typical GC-MS analysis, the sample is first vaporized in the injector port of the gas chromatograph. An inert carrier gas, such as helium or nitrogen, then transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase that interacts with the compounds in the sample. Based on their chemical properties, such as boiling point and polarity, different compounds travel through the column at different speeds, leading to their separation. For phenolic compounds, a common choice for the stationary phase is a non-polar or mid-polar column, such as one coated with 5% phenyl polysiloxane.

Once the separated compounds exit the column, they enter the mass spectrometer. Here, they are bombarded with electrons, which causes them to ionize and break apart into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. This mass spectrum serves as a chemical "fingerprint," allowing for highly accurate identification by comparing it to spectral libraries. nih.gov

The combination of the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer provides a high degree of certainty in identifying this compound, even in complex mixtures. phenomenex.com The sensitivity of modern GC-MS instruments allows for the detection of trace amounts of the compound, making it a valuable tool in purity analysis and impurity profiling. chula.ac.thresearchgate.net

Table 1: Typical GC-MS Parameters for Phenolic Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | HP-5MS (or equivalent) | Provides good separation for a wide range of semi-volatile organic compounds. |

| Column Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film | Standard dimensions offering a balance of resolution and analysis time. |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial temp 70°C, ramp to 280°C at 10°C/min | Gradually increases temperature to elute compounds with different boiling points. nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. nih.gov |

| Mass Analyzer | Quadrupole | Commonly used mass filter that separates ions based on their mass-to-charge ratio. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For compounds that have lower volatility or are thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers a powerful alternative to GC-MS. This compound, being a phenethyl alcohol derivative, can be effectively analyzed using this technique, particularly when present in complex aqueous or biological matrices.

In LC-MS/MS, the sample is first dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. The separation occurs in a column packed with a stationary phase, typically a reversed-phase column (e.g., C18) for moderately polar compounds. A mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, carries the sample through the column. By programming a gradient of solvent composition, compounds are separated based on their differential partitioning between the stationary and mobile phases.

After exiting the LC column, the eluent is directed into the mass spectrometer's ion source, where the solvent is removed and the analyte molecules are ionized. Electrospray ionization (ESI) is a common technique for this purpose as it is a soft ionization method that typically keeps the molecule intact, generating a prominent molecular ion.

The "MS/MS" designation refers to tandem mass spectrometry, which adds another layer of specificity and sensitivity. The first mass spectrometer (MS1) selects the molecular ion of the target compound (in this case, this compound). This selected ion is then passed into a collision cell, where it is fragmented by collision with an inert gas. The resulting fragment ions are then analyzed by a second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), is highly selective and can significantly reduce background noise, allowing for very low detection limits.

LC-MS/MS is particularly advantageous for analyzing samples that would otherwise require derivatization for GC-MS, thus simplifying sample preparation. The sensitivity and selectivity of the method make it suitable for trace-level quantification in environmental and biological research.

Sample Preparation Techniques for Complex Mixtures in Chemical Research

The quality of analytical results is heavily dependent on the sample preparation step. For the analysis of this compound in complex matrices, such as environmental samples or reaction mixtures, effective sample preparation is essential to remove interfering substances and concentrate the analyte of interest. nih.gov

Advanced Extraction Methods (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov For extracting this compound from an aqueous sample, a water-immiscible organic solvent in which the alcohol is highly soluble, such as ethyl acetate or dichloromethane, would be chosen. phenomenex.blog The sample is mixed vigorously with the organic solvent, allowing the target compound to partition into the organic layer. The two layers are then separated, and the organic layer containing the analyte is collected. This process may be repeated to improve recovery. While effective, LLE can be labor-intensive and may generate significant solvent waste. researchgate.net

Solid-Phase Extraction (SPE) is a more modern and efficient alternative to LLE. researchgate.net It utilizes a solid adsorbent material (the stationary phase), typically packed into a cartridge or disk, to isolate the analyte from a liquid sample. For a compound like this compound, a reversed-phase SPE cartridge (e.g., C18) would be appropriate.

The SPE process generally involves four steps:

Conditioning: The sorbent is wetted with a solvent like methanol, followed by water, to prepare it for sample interaction.

Loading: The sample is passed through the cartridge. The target analyte and some impurities are retained on the sorbent through hydrophobic interactions.

Washing: A weak solvent is passed through the cartridge to wash away interfering compounds that are less strongly retained than the analyte.

Elution: A strong organic solvent is used to disrupt the interactions between the analyte and the sorbent, eluting the purified and concentrated analyte for analysis.

SPE offers several advantages over LLE, including higher recovery rates, reduced solvent consumption, and the potential for automation. researchgate.net

Table 2: Comparison of LLE and SPE for Sample Preparation

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid |

| Solvent Usage | High | Low |

| Efficiency | Can be less efficient; emulsion formation is common nih.gov | High efficiency and quantitative recoveries researchgate.net |

| Selectivity | Moderate, depends on solvent choice | High, due to a wide variety of available sorbents |

| Automation | Difficult | Easily automated |

| Sample Throughput | Low | High |

Derivatization for Enhanced Chromatographic Performance

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method, especially gas chromatography. colostate.edu Compounds containing active hydrogen atoms, such as the hydroxyl (-OH) group in this compound, tend to be polar and can exhibit poor peak shape and thermal instability in a GC system. phenomenex.bloglibretexts.org

The primary goals of derivatization for GC analysis are:

Increase Volatility: By replacing the polar -OH group with a less polar, non-polar group, the compound's boiling point is lowered, making it more volatile. phenomenex.com

Improve Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC injector and column. nih.gov

Enhance Chromatographic Performance: Derivatization reduces the potential for the analyte to adsorb to active sites on the column, resulting in sharper, more symmetrical peaks and improved resolution. colostate.edu

A common derivatization technique for alcohols and phenols is silylation . This reaction replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. phenomenex.comlibretexts.org Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The reaction is typically straightforward, yielding a more volatile and thermally stable TMS-ether derivative that is ideal for GC-MS analysis. nih.gov The resulting derivative also provides characteristic mass fragments in the mass spectrum, which can aid in structural confirmation. libretexts.org

Table 3: Common Derivatization Methods for Hydroxyl Groups

| Method | Reagent Example | Derivative Formed | Advantages |

|---|---|---|---|

| Silylation | BSTFA, MSTFA, TMCS | Trimethylsilyl (TMS) ether | Forms volatile and stable derivatives; widely applicable. nih.gov |

| Acylation | Acetic Anhydride (B1165640) | Acetate ester | Produces stable derivatives; can enhance detector response. libretexts.org |

| Alkylation | Methyl Iodide | Methyl ether | Creates very stable derivatives. libretexts.org |

Future Research Directions in 4 Chloro 3,5 Dimethylphenethyl Alcohol Chemistry

Exploration of Novel and Efficient Synthetic Routes

The development of efficient and scalable synthetic routes is fundamental to enabling broader research into 4-Chloro-3,5-dimethylphenethyl alcohol. While direct synthetic procedures for this specific molecule are not widely reported, future research can draw upon established methods for synthesizing analogous substituted phenethyl alcohols. wikipedia.orgnih.gov Key areas for exploration include multi-step syntheses from readily available precursors and the development of novel chemo-enzymatic pathways.

Potential synthetic strategies could begin with 4-chloro-3,5-dimethylacetophenone. One such pathway involves its conversion to 4-chloro-3,5-dimethylphenylacetic acid, which is then reduced to the target alcohol. A patented process for the analogous 4-chlorophenylethanol utilizes the Willgerodt-Kindler reaction to produce the intermediate carboxylic acid, followed by reduction with sodium borohydride (B1222165) and iodine. google.com Another viable approach is the reaction of a Grignard reagent, specifically 4-chloro-3,5-dimethylphenylmagnesium bromide, with ethylene (B1197577) oxide. wikipedia.org Furthermore, the Friedel-Crafts reaction between 1-chloro-2,4-dimethylbenzene (B104129) and ethylene oxide could be investigated, although this may present challenges with regioselectivity. google.com

A more innovative direction would be the exploration of biocatalytic or chemo-enzymatic routes. Research on the enzymatic synthesis of phenethyl formate (B1220265) from phenethyl alcohol using immobilized lipases highlights the potential for green chemistry approaches. mdpi.comnih.gov Future studies could investigate the use of engineered enzymes for the direct synthesis or modification of this compound, offering high selectivity and milder reaction conditions.

| Route | Key Precursor(s) | Key Transformation(s) | Analogous Precedent |

|---|---|---|---|

| Reduction of Carboxylic Acid | 4-chloro-3,5-dimethylphenylacetic acid | Reduction (e.g., NaBH₄/I₂) | Synthesis of 4-chlorophenylethanol google.com |

| Grignard Reaction | 4-chloro-3,5-dimethylphenylmagnesium bromide, Ethylene oxide | Nucleophilic ring-opening | General synthesis of phenethyl alcohols wikipedia.org |

| Hydrogenation | 4-chloro-3,5-dimethylstyrene oxide | Catalytic Hydrogenation | General synthesis of phenethyl alcohols wikipedia.org |

| Friedel-Crafts Alkylation | 1-chloro-2,4-dimethylbenzene, Ethylene oxide | Lewis acid-catalyzed alkylation | Commercial synthesis of phenethyl alcohol google.com |

Development of Highly Selective Catalytic Transformations Involving the Compound

With viable synthetic routes established, research can turn to the functionalization of this compound through selective catalytic transformations. The primary alcohol moiety and the substituted aromatic ring are both amenable to a variety of catalytic processes, allowing for the synthesis of a diverse library of derivatives.

One major area of focus would be the selective oxidation of the primary alcohol. Studies on other substituted phenethyl alcohols have demonstrated their oxidation to the corresponding aldehydes using catalysts such as ruthenium(III) with manganese(III) sulfate. tandfonline.comtandfonline.com Applying such systems to this compound would provide access to 4-chloro-3,5-dimethylphenylacetaldehyde, a valuable intermediate. Another avenue involves palladium-catalyzed C-O cross-coupling reactions to form aryl ethers, a transformation that has been successfully applied to a range of primary and secondary alcohols. mit.edunih.gov

More advanced research could explore the catalytic functionalization of the C-H bonds on the aromatic ring. A recently developed palladium-catalyzed method enables the meta-C–H arylation of phenylethyl alcohol derivatives using a removable directing group. rsc.orgnih.govrsc.org Applying this strategy to this compound could lead to the synthesis of complex, polysubstituted aromatic structures that would be difficult to access through traditional methods.

| Transformation | Potential Product | Catalytic System Example | Reference |

|---|---|---|---|

| Selective Oxidation | 4-chloro-3,5-dimethylphenylacetaldehyde | Ru(III) / Mn(III) sulfate | tandfonline.comtandfonline.com |

| C-O Cross-Coupling | Aryl-(4-chloro-3,5-dimethylphenethyl) ether | Palladium with biaryl phosphine (B1218219) ligands | mit.edunih.gov |

| meta-C-H Arylation | meta-Aryl-4-chloro-3,5-dimethylphenethyl alcohol | Palladium / Norbornene relay catalysis | rsc.orgnih.gov |

Design and Synthesis of Analogs for Structure-Reactivity Correlation Studies

Systematic modification of the this compound structure would enable comprehensive structure-reactivity relationship (SAR) studies. By synthesizing a library of analogs and evaluating their performance in the catalytic reactions described above, researchers can gain deep insights into the electronic and steric effects governing reactivity.

An initial study could involve varying the substituents on the aromatic ring. A precedent for this approach is the kinetic study of the oxidation of six different para-substituted phenethyl alcohols, where reaction rates were correlated with Hammett parameters to probe the electronic nature of the transition state. tandfonline.comtandfonline.com A similar investigation could be designed for analogs of this compound.

Proposed modifications could include:

Halogen variation: Replacing the chlorine atom with fluorine, bromine, or iodine to study the effect of halogen size and electronegativity.

Alkyl group modulation: Varying the number, position, and size of the methyl groups (e.g., 3-chloro-4,5-dimethyl or 4-chloro-2,6-dimethyl isomers) to probe steric hindrance.

Electronic perturbation: Introducing strong electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups onto the ring to systematically alter its electronic properties.

These analogs would be subjected to standardized kinetic experiments for reactions like catalytic oxidation or cross-coupling. The resulting data would be invaluable for optimizing reaction conditions and for the rational design of new catalysts and substrates.

Advanced Mechanistic Investigations of Chemical Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and developing more efficient processes. Future research should employ advanced physical organic chemistry techniques to elucidate the pathways of its key transformations.

Kinetic studies are a cornerstone of mechanistic investigation. For instance, the oxidation of substituted phenethyl alcohols has been thoroughly investigated by monitoring reaction rates under varying concentrations of substrate, oxidant, and catalyst. tandfonline.comtandfonline.com Such studies can determine the reaction order with respect to each component. Furthermore, the use of kinetic isotope effects (KIE), by comparing the reaction rates of the alcohol with its deuterated analog (e.g., 2-(4-chloro-3,5-dimethylphenyl)ethan-1,1-d₂-ol), can reveal whether C-H bond cleavage at the alcohol carbon is part of the rate-determining step. researchgate.net

Proton inventory studies in H₂O-D₂O mixtures can provide information about the number of protons transferred in the transition state. tandfonline.com These experimental approaches, combined with computational modeling of reaction intermediates and transition states, would provide a comprehensive picture of the reaction landscape, informing future synthetic efforts.

Applications as a Chemical Building Block in Polymer or Materials Science Research

The unique substitution pattern of this compound makes it an intriguing building block for the synthesis of novel polymers and functional materials. hilarispublisher.com The presence of a reactive primary alcohol allows it to be incorporated into various polymer backbones, while the chlorinated and dimethylated phenyl group can impart specific properties to the final material.

Future research could explore its use as a monomer or a monomer precursor. For example:

Polyesters and Polyurethanes: The alcohol can act as a chain extender or, after conversion to a diol or dicarboxylic acid, as a primary monomer for polyesters and polyurethanes. The bulky, hydrophobic nature of the 4-chloro-3,5-dimethylphenyl group could enhance thermal stability, reduce water absorption, and modify the solubility of the resulting polymers.